(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, a quinazolinone moiety, and a nitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the quinazolinone core in the presence of a Lewis acid catalyst.
Addition of the Diethylamino Group: The diethylamino group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the diethylamino group.
Formation of the Nitrile Group: The nitrile group is introduced via a dehydration reaction of an amide or through the use of cyanating agents such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, exhibit comparable chemical and biological properties.
Diethylamino Substituted Compounds: Compounds with diethylamino groups, such as N,N-diethyl-4-aminobenzaldehyde, share similar reactivity and applications.
Uniqueness
(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-25(4-2)17-11-9-15(10-12-17)13-16(14-22)20-23-19-8-6-5-7-18(19)21(26)24-20/h5-13H,3-4H2,1-2H3,(H,23,24,26)/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNCJQTMPHHLX-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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